1-(3-methoxy-4-propoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
1-(3-methoxy-4-propoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-4-propoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves a multi-step process. One common method is the Pictet-Spengler cyclization, which forms the tetrahydro-beta-carboline core. The process begins with the condensation of tryptophan or its derivatives with an aldehyde or ketone, followed by cyclization under acidic conditions to form the beta-carboline ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxy-4-propoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydro-beta-carboline derivatives with different degrees of saturation .
Scientific Research Applications
1-(3-methoxy-4-propoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It serves as a tool for studying the biological activities of beta-carbolines, including their interactions with enzymes and receptors.
Medicine: Research explores its potential as an anticancer, antimicrobial, and psychoactive agent, with studies investigating its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-4-propoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid
- 3-methoxy-4-propoxybenzoic acid
Uniqueness
1-(3-methoxy-4-propoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific substitution pattern on the beta-carboline core. This substitution imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(3-methoxy-4-propoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H24N2O4/c1-3-10-28-18-9-8-13(11-19(18)27-2)20-21-15(12-17(24-20)22(25)26)14-6-4-5-7-16(14)23-21/h4-9,11,17,20,23-24H,3,10,12H2,1-2H3,(H,25,26) |
InChI Key |
ATSXTPFQAGOKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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